REACTION_SMILES
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[CH2:1]([Cl:2])[Cl:3].[CH3:4][O:5][c:6]1[cH:7][cH:8][c:9]([N:12]2[C:13](=[O:17])[C:14](=[CH2:16])[CH2:15]2)[cH:10][cH:11]1.[CH:21]([OH:22])([CH3:23])[CH3:24].[O-:18][O+:19]=[O:20]>>[CH3:4][O:5][c:6]1[cH:7][cH:8][c:9]([N:12]2[C:13](=[O:17])[C:14](=[O:18])[CH2:15]2)[cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=C1CN(c2ccc(OC)cc2)C1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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O=[O+][O-]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[O+][O-]
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Name
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Type
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product
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Smiles
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COc1ccc(N2CC(=O)C2=O)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |